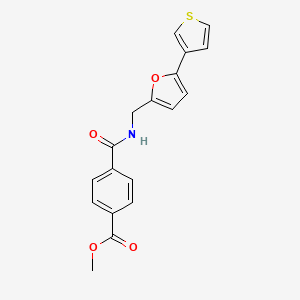

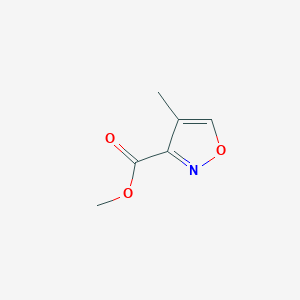

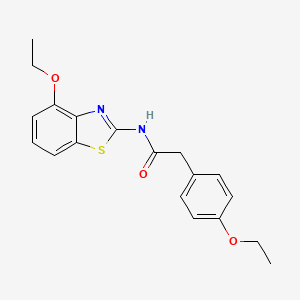

![molecular formula C13H24N2O2 B2365221 Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1333384-66-9](/img/structure/B2365221.png)

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, also known as TAC, is a compound used in scientific research for its potential therapeutic properties. TAC is a bicyclic compound that contains a carbamate functional group and an amino group. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in several bioactive natural products and drug candidates. Researchers have explored its potential for drug development. For instance, the compound LMV-601 and AMG 221 contain this structural motif . Investigating the interactions of Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate with biological targets could lead to novel drug candidates.

Enantioselective Synthesis

Bicyclo[2.2.1]heptanes serve as valuable chiral building blocks. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for synthesizing biologically significant molecules. Researchers have used this scaffold as a basis for asymmetric synthesis and catalysis. Notably, bornanesultam , dibenzyldiene , and diphonane are effective chiral ligands for transition-metal catalysis .

Rho-Associated Protein Kinase Inhibitors

The compound tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate contains a key structural motif found in inhibitors of rho-associated protein kinase (ROCK). ROCK inhibitors have therapeutic potential in various diseases, including cancer, cardiovascular disorders, and neurological conditions .

Catalysis and Synthetic Chemistry

Researchers have explored the use of bicyclo[2.2.1]heptanes in catalytic reactions. The organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates. This method allows for enantioselective synthesis from simple starting materials under mild conditions .

Bridgehead-Functionalized Bicyclo[2.2.1]heptanes

The absence of methods for direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead has motivated research in this area. The synthetic approach via a formal [4 + 2] cycloaddition reaction provides a route to such compounds. The carboxylate group within the bicyclo[2.2.1]heptane structure allows for further transformations .

Chiral Auxiliary

The compound bornanesultam , a well-known chiral auxiliary, demonstrates the utility of bicyclo[2.2.1]heptanes in asymmetric synthesis. Researchers continue to explore novel approaches to harness the chiral properties of this scaffold .

properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYUYPOQOYECS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

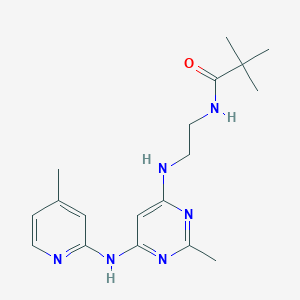

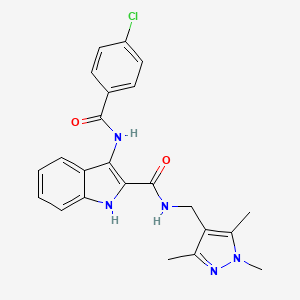

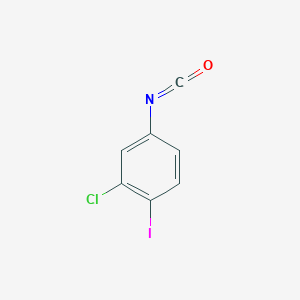

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

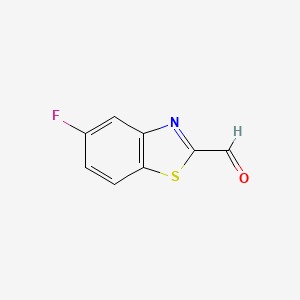

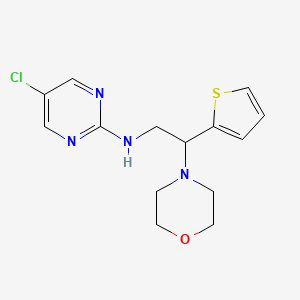

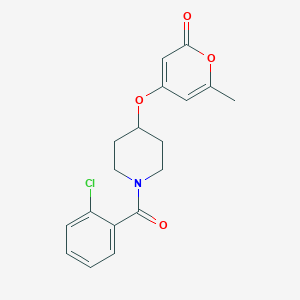

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

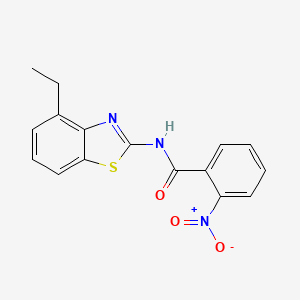

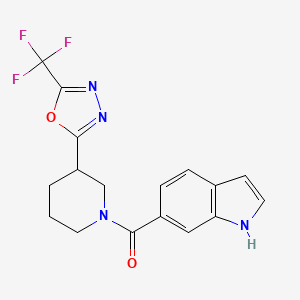

![2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one](/img/structure/B2365160.png)